molecular formula C5H9NO3 B12974987 5-Methoxymethyloxazolidin-2-one

5-Methoxymethyloxazolidin-2-one

Cat. No.: B12974987
M. Wt: 131.13 g/mol
InChI Key: XUOARDLJYIUVLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-aminoalcohols with carbon dioxide or phosgene to form the oxazolidinone ring . Another approach involves the use of N-alkoxycarbonyl aminoalcohols, which can be cyclized using various reagents and catalysts .

Industrial Production Methods

Industrial production of oxazolidinones, including 5-(Methoxymethyl)oxazolidin-2-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-Methoxymethyloxazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methanol with oxazolidinone derivatives. The exact synthetic route can vary depending on the desired purity and yield. The compound is characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent research has indicated that derivatives of oxazolidinones exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)2.53
HT-29 (Colon Cancer)1.94
A549 (Lung Cancer)1.64

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have demonstrated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some common pathogens are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication in vitro, particularly against RNA viruses such as influenza and coronaviruses. The mechanism appears to involve interference with viral entry or replication processes within host cells .

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted by Zhang et al. evaluated the effects of various oxazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cells, with an IC50 value of approximately 2.53 µM. Mechanistic studies revealed that these compounds triggered apoptosis through caspase activation pathways .
  • Case Study on Antimicrobial Efficacy :
    In a comparative study on antimicrobial agents, researchers tested this compound against a panel of bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 8 µg/mL, suggesting potential for development as a therapeutic agent for skin infections caused by resistant strains .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

XUOARDLJYIUVLJ-UHFFFAOYSA-N

Canonical SMILES

COCC1CNC(=O)O1

Origin of Product

United States

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